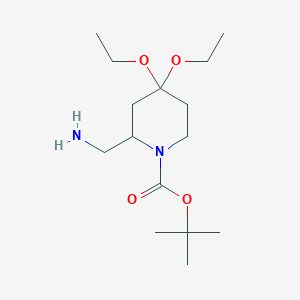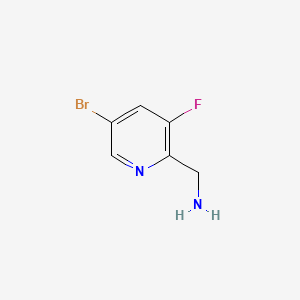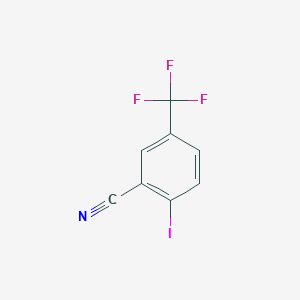
2-Iodo-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Iodo-5-(trifluoromethyl)benzonitrile involves the suspension of 2-Amino-5-(trifluoromethyl)benzonitrile in CH2I2, followed by the dropwise addition of t-butyl nitrite. The resulting product was contaminated with minor impurities which were removed by silica gel chromatography with 25% CH2Cl2/hexanes.Molecular Structure Analysis
The molecular formula of 2-Iodo-5-(trifluoromethyl)benzonitrile is C8H3F3IN. The InChI Key is KSPKCPNOVAIBEE-UHFFFAOYSA-N. The canonical SMILES representation is C1=CC(=C(C=C1C(F)(F)F)C#N)I.Chemical Reactions Analysis
2-Iodo-5-(trifluoromethyl)benzonitrile is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of research applications, including the study of enzymatic reactions, the synthesis of novel compounds, and the production of new materials.Physical And Chemical Properties Analysis
2-Iodo-5-(trifluoromethyl)benzonitrile is a colorless, crystalline solid. It has a molecular weight of 297.02 g/mol. It is slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Selective Continuous Flow Iodination : The compound's application includes selective continuous flow iodination in organic synthesis. It is used in iodination of related compounds via C–H lithiation, showing effectiveness in producing iodinated regioisomers under continuous flow conditions (Dunn et al., 2018).
- Structural Characterization : It plays a role in structural characterization in crystallography, where its derivatives are analyzed for their intermolecular interactions and molecular structure, enhancing understanding of such compounds (González Espiet et al., 2020).
Applications in Materials Science
- High Voltage Lithium Ion Battery : In materials science, a derivative of 2-Iodo-5-(trifluoromethyl)benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, is used as an electrolyte additive in high voltage lithium ion batteries, significantly improving their cyclic stability (Huang et al., 2014).
Biomedical Research
- Antiviral Applications : In biomedical research, 5-Trifluoromethyl-2'-deoxyuridine, a derivative, exhibits potent antiviral activity, demonstrating its potential in treating viral infections (Kaufman & Heidelberger, 1964).
- PET Imaging Studies : The compound is used in the development of PET imaging radioligands, contributing to advancements in neuroimaging and potentially aiding in the study of various neurological conditions (Siméon et al., 2012).
Environmental Applications
- Biodegradation of Herbicides : It is involved in the study of microbial degradation of herbicides, with its derivatives being used as targets for biodegradation, highlighting its role in environmental remediation (Pei et al., 2017).
Safety And Hazards
2-Iodo-5-(trifluoromethyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Propriétés
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKCPNOVAIBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693641 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)benzonitrile | |
CAS RN |
868166-20-5 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


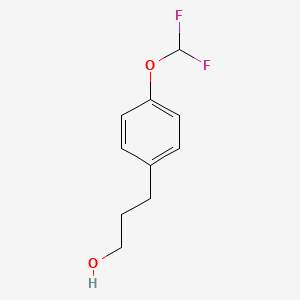

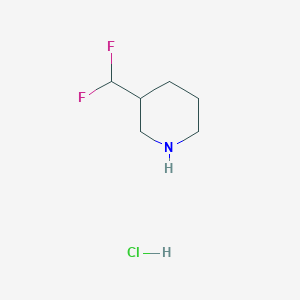

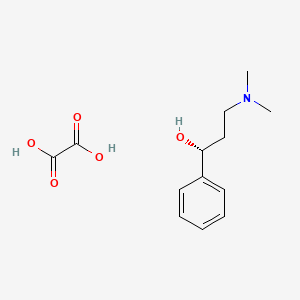
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)




